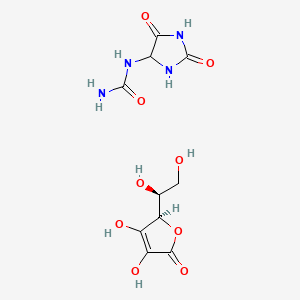

(2,5-Dioxoimidazolidin-4-yl)urea L-ascorbate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2,5-Dioxoimidazolidin-4-yl)urea L-ascorbate is a compound that combines the properties of allantoin and ascorbic acid (vitamin C). This versatile ingredient is recognized for its antioxidant, skin conditioning, skin protecting, and soothing functions in the cosmetic industry . This compound harnesses the antioxidant capabilities of vitamin C while leveraging the calming and keratolytic effects of allantoin, contributing to the enhancement of skin texture and appearance .

Preparation Methods

(2,5-Dioxoimidazolidin-4-yl)urea L-ascorbate is typically synthesized in laboratory settings through the chemical combination of allantoin and ascorbic acid . The preparation involves the reaction of allantoin with ascorbic acid under controlled conditions to form the desired compound. Industrial production methods often employ continuous flow chemistry techniques to ensure high purity and productivity . The use of environmentally friendly additives, such as glyoxylic acid, as catalysts is emphasized to develop more sustainable synthetic processes .

Chemical Reactions Analysis

(2,5-Dioxoimidazolidin-4-yl)urea L-ascorbate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.

Reduction: Utilizes reducing agents like sodium borohydride.

Substitution: Employs nucleophilic reagents for substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of allantoin ascorbate can lead to the formation of dehydroascorbic acid and other oxidized derivatives .

Scientific Research Applications

(2,5-Dioxoimidazolidin-4-yl)urea L-ascorbate has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of various bioactive compounds.

Biology: Studied for its role in cellular antioxidant defense mechanisms.

Medicine: Investigated for its potential in wound healing and skin protection.

Industry: Utilized in cosmetic formulations for its skin conditioning and protecting properties.

Mechanism of Action

The mechanism of action of allantoin ascorbate involves its antioxidant properties, which help neutralize free radicals and protect skin cells from oxidative damage . The compound stimulates skin cell growth and rejuvenation, aiding in wound healing and tissue repair . (2,5-Dioxoimidazolidin-4-yl)urea L-ascorbate also maintains the skin’s moisture barrier, promoting a smoother, more supple complexion .

Comparison with Similar Compounds

(2,5-Dioxoimidazolidin-4-yl)urea L-ascorbate is unique due to its dual action of combining the antioxidant capabilities of vitamin C with the calming effects of allantoin. Similar compounds include:

Allantoin biotin: Combines allantoin with biotin (vitamin B7) for enhanced skin conditioning.

Allantoin galacturonic acid: Utilizes galacturonic acid for its skin conditioning properties.

Allantoin glycyrrhetinic acid: Incorporates glycyrrhetinic acid for its anti-inflammatory effects.

Allantoin panthenol: Combines allantoin with panthenol (provitamin B5) for improved skin hydration.

Each of these compounds offers unique benefits, but allantoin ascorbate stands out for its potent antioxidant and soothing properties, making it particularly beneficial for sensitive or stressed skin .

Properties

CAS No. |

57448-83-6 |

|---|---|

Molecular Formula |

C10H14N4O9 |

Molecular Weight |

334.241 |

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;(2,5-dioxoimidazolidin-4-yl)urea |

InChI |

InChI=1S/C6H8O6.C4H6N4O3/c7-1-2(8)5-3(9)4(10)6(11)12-5;5-3(10)6-1-2(9)8-4(11)7-1/h2,5,7-10H,1H2;1H,(H3,5,6,10)(H2,7,8,9,11)/t2-,5+;/m0./s1 |

InChI Key |

BMZVXYKKNCVBBF-RXSVEWSESA-N |

SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O.C1(C(=O)NC(=O)N1)NC(=O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Allantoin ascorbate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

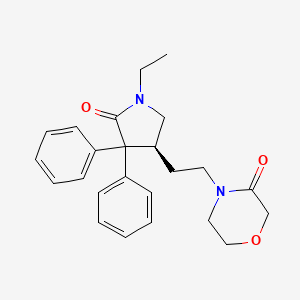

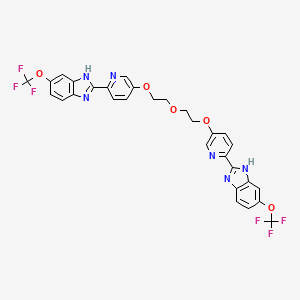

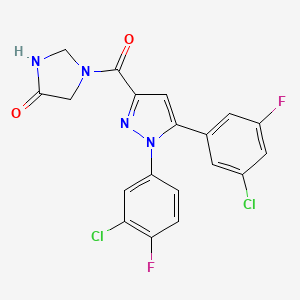

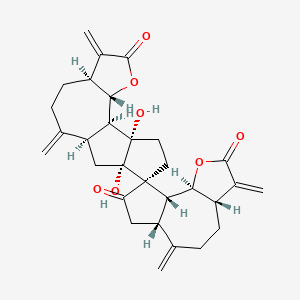

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B605241.png)

![4-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1,3-dihydroimidazole-2-thione;hydrochloride](/img/structure/B605242.png)

![[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B605254.png)

![13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;hydrochloride](/img/structure/B605257.png)

![2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B605258.png)